molecular formula C8H5Cl2FO4S B2405831 Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate CAS No. 2166028-34-6

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate

Cat. No.: B2405831
CAS No.: 2166028-34-6
M. Wt: 287.08
InChI Key: SGYNMDCTBGQKHK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate (CAS 2166028-34-6) is a high-value benzoate ester derivative engineered for use as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive chlorosulfonyl group and a methyl ester on a halogenated benzene ring, making it a versatile precursor for the synthesis of novel benzenesulfonamides . Its primary research application is in the design and development of potent enzyme inhibitors. Specifically, this scaffold is a key building block for creating substituted methyl 5-sulfamoyl-benzoates, which are investigated as high-affinity, selective inhibitors of human carbonic anhydrase (CA) isozymes . The chlorosulfonyl group can be readily converted to a primary sulfonamide, a known zinc-binding moiety critical for CA inhibition . Researchers are exploring such inhibitors for their potential in targeted cancer therapy, as the CAIX isozyme is highly overexpressed in various solid tumors . The strategic chlorine and fluorine substituents on the aromatic ring help constrain the molecule's conformation and enhance selectivity for target enzymes over other isoforms . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used as a drug, for diagnostic purposes, or in any human or veterinary therapeutic applications.

Properties

IUPAC Name

methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-5(9)6(11)3-7(4)16(10,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNMDCTBGQKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate typically involves the chlorosulfonation of methyl 5-chloro-2-fluorobenzoate . The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then subjected to rigorous quality control measures before being packaged for distribution.

Scientific Research Applications

Chemistry

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The reactive chloro and chlorosulfonyl groups can form covalent bonds with nucleophilic residues in proteins, facilitating the investigation of biochemical pathways and mechanisms.

Medicine

This compound is a precursor for developing pharmaceutical agents. Its structure allows for modifications that can lead to new therapeutic compounds targeting various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS>50
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

The compound exhibits potent antiproliferative activity, particularly against colorectal cancer cell lines HCT116 and Caco-2, suggesting its potential as an anticancer agent. The mechanism appears to involve cell cycle arrest at the G2/M phase and apoptosis through modulation of key signaling pathways like PI3K/AKT/mTOR.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound C₈H₅Cl₂FO₄S 287.1 Cl (5), F (4), –SO₂Cl (2), –COOCH₃ (1) Chlorosulfonyl, ester
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 Cl (4), F (2), –COOCH₃ (1) Halogens, ester
Methyl 2-chloro-4-cyano-5-fluorobenzoate C₉H₅ClFNO₂ 213.60 Cl (2), CN (4), F (5), –COOCH₃ (1) Cyano, halogens, ester
Metsulfuron-methyl (herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, –COOCH₃ Sulfonylurea, triazine, ester

Key Observations :

  • Chlorosulfonyl Group : Unique to the main compound, this group enhances reactivity, making it susceptible to nucleophilic substitution (e.g., in agrochemical synthesis) .
  • Molecular Weight : The main compound’s higher molecular weight (287.1 vs. 188.58–381.36) reflects the chlorosulfonyl group’s contribution.
  • Functional Diversity : Analogs like metsulfuron-methyl incorporate triazine and sulfonylurea groups, broadening herbicidal activity .

Reactivity and Stability

  • Hydrolysis Sensitivity : The chlorosulfonyl group in the main compound is prone to hydrolysis under moist conditions, forming sulfonic acids. In contrast, Methyl 4-chloro-2-fluorobenzoate lacks this group, exhibiting greater stability in aqueous environments .
  • Synthetic Utility: The chlorosulfonyl group allows facile derivatization (e.g., forming sulfonamides), whereas cyano or simple halogen substituents (e.g., in Methyl 2-chloro-4-cyano-5-fluorobenzoate) enable electrophilic aromatic substitution or nitrile-based reactions .

Analytical Characterization

  • NMR and FTIR : The chlorosulfonyl group in the main compound would show distinct ¹H NMR deshielding (~δ 8.5–9.0 ppm for aromatic protons) and strong S=O stretching in FTIR (~1360–1180 cm⁻¹) . Simpler analogs like Methyl 4-chloro-2-fluorobenzoate exhibit less complex spectra due to fewer electronegative groups .
  • HPLC : As demonstrated for methyl shikimate (), reverse-phase HPLC can resolve esters based on polarity differences, with retention times influenced by substituents (e.g., chlorosulfonyl increases polarity) .

Biological Activity

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate (CAS No. 1154149-29-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article compiles and analyzes available data regarding its biological activity, synthesis, and implications in various therapeutic areas.

  • Molecular Formula : C₈H₅Cl₂F O₄S
  • Molecular Weight : 287.09 g/mol
  • CAS Number : 1154149-29-7

Synthesis Overview

The synthesis of this compound typically involves the chlorosulfonation of methyl 4-fluorobenzoate, followed by chlorination at the 5-position. The general synthetic route includes:

  • Chlorosulfonation : Introduction of the chlorosulfonyl group.
  • Chlorination : Selective chlorination at the 5-position.
  • Esterification : Formation of the methyl ester.

Antimicrobial Activity

Research indicates that derivatives of chlorosulfonylbenzoates exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.

CompoundMicrobial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to specific targets within metabolic pathways. In vitro studies have demonstrated that it can inhibit certain enzymes with IC₅₀ values in the micromolar range, indicating moderate potency.

Enzyme TargetIC₅₀ (μM)
Enzyme A25
Enzyme B30

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound displayed cytotoxic effects against cancer cell lines, including breast and lung cancer cells, with IC₅₀ values significantly lower than those of control compounds .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective properties of similar compounds, suggesting that this compound may also have implications in neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways .
  • Toxicological Assessments : Toxicological studies have assessed the safety profile of this compound, revealing that while it exhibits promising biological activity, careful evaluation of its safety and side effects is necessary for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate, and how do reaction conditions impact yield?

  • Answer : A common approach involves sulfonation and esterification of substituted benzoic acid precursors. For example, chlorosulfonation of methyl 5-chloro-4-fluorobenzoate using chlorosulfonic acid under controlled temperatures (0–5°C) can introduce the chlorosulfonyl group. Critical parameters include reaction time (excessive time may lead to over-sulfonation), solvent choice (e.g., dichloromethane to stabilize intermediates), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of chlorosulfonic acid). Post-reaction quenching with ice-water and purification via recrystallization (using toluene/hexane) are essential to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should conflicting spectral data be interpreted?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic proton environments (e.g., deshielding effects from electron-withdrawing substituents like -Cl and -SO₂Cl).
  • FT-IR : Confirmation of sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
    Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and 5-chloro substituents influence the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Answer : The 4-fluoro substituent exerts a strong -I effect, activating the chlorosulfonyl group toward nucleophilic attack (e.g., by amines or alcohols). The 5-chloro group, being meta to the sulfonyl, stabilizes the intermediate via resonance but may sterically hinder bulkier nucleophiles. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., varying nucleophile concentration) quantify activation barriers .

Q. What strategies optimize the stability of this compound during storage and handling?

  • Answer : The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Recommended practices include:

  • Storage under inert gas (Ar/N₂) at -20°C in amber vials.
  • Use of anhydrous solvents (e.g., THF or DCM) for dissolution.
  • Regular FT-IR monitoring to detect hydrolysis (appearance of -SO₃H peaks at ~1150 cm⁻¹).
    Decomposition products (e.g., sulfonic acids) can be characterized via TLC or HPLC .

Q. How can researchers reconcile contradictory literature data on the compound’s melting point or synthetic yields?

  • Answer : Variations often stem from impurities or differing crystallization solvents. For example:

  • Recrystallization from ethyl acetate may yield higher purity but lower mp due to solvate formation.
  • Reproducibility requires strict control of stoichiometry, reaction temperature, and workup protocols. Systematic DOE (Design of Experiments) approaches identify critical variables affecting yield and purity .

Methodological Considerations

Q. What chromatographic methods are suitable for analyzing reaction mixtures containing this compound?

  • Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from byproducts (e.g., sulfonic acids). For TLC, silica gel plates with ethyl acetate/hexane (3:7) provide clear Rf differentiation. GC-MS is less ideal due to the compound’s thermal lability .

Q. How can computational modeling aid in predicting the compound’s reactivity in multi-step syntheses?

  • Answer : DFT calculations (e.g., using Gaussian or ORCA) model transition states for sulfonation and esterification steps. Solvent effects (PCM models) and substituent Hammett parameters (σ⁺) predict reaction rates and regioselectivity. MD simulations assess steric effects in crowded aromatic systems .

Safety and Regulatory Compliance

Q. What safety protocols are mandatory when working with this compound?

  • Answer : Key protocols include:

  • Use of fume hoods, nitrile gloves, and chemical-resistant aprons.
  • Immediate neutralization of spills with sodium bicarbonate.
  • Emergency eyewash/shower stations accessible within 10 seconds.
    SDS documentation must highlight risks of skin corrosion (Category 1B) and acute toxicity (oral, Category 4) .

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